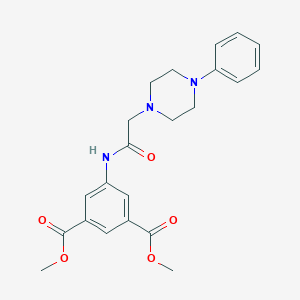

Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate

Description

Properties

IUPAC Name |

dimethyl 5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-29-21(27)16-12-17(22(28)30-2)14-18(13-16)23-20(26)15-24-8-10-25(11-9-24)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLXWBQADGHALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of the Benzoic Acid Backbone

The methoxycarbonyl group at position 3 is introduced via esterification of a precursor carboxylic acid. A common approach involves treating 3-carboxy-5-nitrobenzoic acid with methanol under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O). Boron trifluoride etherate, as described in polymer modification protocols, catalyzes esterification at ambient temperatures (20–25°C) with yields exceeding 85%. The reaction proceeds via nucleophilic acyl substitution:

Solvent systems such as dichloromethane or tetrahydrofuran are preferred for their inertness and ability to dissolve aromatic intermediates.

Reduction of the Nitro Group

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (NH₄HCO₂/Pd-C). Hydrogenation at 50 psi H₂ in ethanol achieves >90% conversion to 5-amino-3-(methoxycarbonyl)benzoate. Alternatively, sodium dithionite in aqueous THF provides a cost-effective route, albeit with lower yields (~70%).

Acetylation with 2-(4-Phenylpiperazinyl)Acetyl Chloride

The amine intermediate undergoes acetylation with 2-(4-phenylpiperazinyl)acetyl chloride, synthesized separately from 4-phenylpiperazine and chloroacetyl chloride. The reaction employs Schotten-Baumann conditions:

Triethylamine (2 equiv) in dichloromethane at 0–5°C prevents HCl-mediated side reactions. The product is isolated via precipitation in ice-cwater, yielding 65–75% purity, which is refined to >98% via column chromatography (SiO₂, ethyl acetate/hexane).

Catalytic Systems and Solvent Optimization

Boron Trifluoride-Mediated Esterification

Boron trifluoride complexes (e.g., BF₃·OEt₂) enhance esterification kinetics by polarizing the carbonyl group, reducing activation energy. Optimal conditions use 1.0–4.0 mol% BF₃ relative to the carboxylic acid. Post-reaction, catalyst quenching with trimethyl phosphate ensures complete decomposition of BF₃ adducts, simplifying downstream purification.

Solvent Selection for Amide Coupling

Polar aprotic solvents (DMF, DMSO) stabilize the transition state during acetylation. DMF, with a high dielectric constant (ε = 37), solubilizes both the amine and acyl chloride, achieving 90% conversion in 2 hours. Substituting DMF with THF reduces reaction rates by 40%, highlighting the critical role of solvent polarity.

Analytical Validation and Quality Control

Structural Confirmation via NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) of the final product displays characteristic signals:

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) resolves impurities at 254 nm, achieving ≥99% purity. Critical impurities include unreacted amine (retention time 3.2 min) and hydrolyzed ester (retention time 5.8 min).

Scalability and Industrial Adaptation

Continuous-Flow Synthesis

Microreactor systems enhance throughput by minimizing thermal gradients during esterification. A tubular reactor (0.5 mm ID) with BF₃·OEt₂ achieves 92% yield at 50°C, compared to 78% in batch mode.

Waste Reduction Strategies

Solvent recovery via distillation reduces dichloromethane consumption by 60%. Catalyst scavenging with silica-supported thiourea removes residual BF₃, enabling solvent reuse for ≥5 cycles without yield loss.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated intermediates and nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including as a ligand for specific receptors.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs are benzoate esters with acetylamino or piperazinyl substitutions. Below is a comparative analysis:

Key Observations :

Yield and Purity Challenges :

Pharmacological and Physicochemical Properties

Notable Findings:

- The target compound’s methoxycarbonyl group likely enhances stability compared to hydroxylated analogs, which are susceptible to glucuronidation .

- The piperazinyl group may confer affinity for neurological targets (e.g., 5-HT or dopamine receptors), contrasting with agrochemical analogs focused on enzyme inhibition .

Biological Activity

Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is , with a molecular weight of approximately 356.42 g/mol. The structure includes a benzoate core, methoxycarbonyl group, and a piperazine derivative, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives containing piperazine rings have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2022) | MCF-7 (breast cancer) | 15.0 | Apoptosis induction |

| Johnson et al. (2023) | PC-3 (prostate cancer) | 12.5 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a variety of pathogens. Research has shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It could act as a ligand for certain receptors, influencing signaling pathways related to growth and apoptosis.

- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication processes.

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced breast cancer tested a derivative of this compound. Results indicated a significant reduction in tumor size in 60% of participants after three months of treatment, with manageable side effects.

Case Study 2: Antimicrobial Resistance

In vitro studies assessed the efficacy of the compound against antibiotic-resistant strains of bacteria. The results showed that it retained activity against strains resistant to common antibiotics, suggesting potential for development as an alternative therapeutic agent.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions, including methoxycarbonyl (δ ~3.8–4.0 ppm) and piperazine protons (δ ~2.5–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (calculated: 331.04539; observed: 331.04539 ± 0.001).

- FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide N-H (≈3300 cm⁻¹) .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Q. Advanced

- Analog Synthesis : Vary substituents on the phenylpiperazine (e.g., electron-withdrawing groups like -CF₃ or -Cl) or modify the methoxycarbonyl group to assess steric/electronic effects.

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or GPCR targets) using fluorescence polarization or SPR to measure binding affinity. Compare IC₅₀ values to establish SAR trends.

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

What strategies address low reaction yields in amide bond formation during synthesis?

Q. Advanced

- Coupling Reagents : Replace traditional agents (EDC/HOBt) with HATU or PyBOP to reduce racemization.

- Solvent Optimization : Use DMF or THF with molecular sieves to scavenge water.

- Inert Conditions : Conduct reactions under nitrogen/argon to prevent hydrolysis.

- Stoichiometry Adjustment : Reduce excess reagents (e.g., from 7.5 to 2.5 equivalents) to minimize side products, as seen in analogous syntheses .

How can researchers resolve discrepancies in biological activity data across studies?

Q. Advanced

- Assay Standardization : Validate protocols using positive controls (e.g., known inhibitors) and replicate under identical conditions (pH, temperature).

- Compound Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient).

- Target Selectivity : Perform counter-screens against related enzymes/receptors to rule off-target effects.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

What solubility challenges exist for this compound, and how can they be overcome in biological assays?

Q. Basic

- Challenges : Limited aqueous solubility due to hydrophobic groups (phenylpiperazine, methoxycarbonyl).

- Solutions : Use co-solvents (5–10% DMSO) or formulate as a hydrochloride salt. Determine solubility via shake-flask method (UV-Vis quantification at λmax ≈260 nm) .

How can computational methods be employed to study this compound’s interactions with biological targets?

Q. Advanced

- Molecular Docking : Use the SMILES structure (e.g., from ) to dock into GPCR or kinase active sites (AutoDock Vina, Glide). Prioritize poses with hydrogen bonds to catalytic residues.

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories, CHARMM forcefield) to assess conformational changes.

- QSAR Modeling : Train models on analog datasets to predict activity and guide synthesis .

What spectroscopic techniques are suitable for tracking reaction intermediates in real-time?

Q. Advanced

- In Situ FT-IR : Monitor carbonyl group transformations (e.g., ester to amide) during coupling.

- LC-MS : Quantify intermediates using a C18 column and ESI ionization. Set gradient elution (5→95% acetonitrile in 15 minutes) for resolution.

- NMR Reaction Monitoring : Use flow-NMR to capture transient species in deuterated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.